Lower Lipophilicity (XLogP3 = 0.6) Compared to 4-Substituted Regioisomer (LogP = 1.2)
The target compound exhibits an XLogP3 value of 0.6, indicating lower lipophilicity compared to its 2-chloro-4-methanesulfonyl regioisomer, which has a reported LogP of 1.2022 [1]. Lower lipophilicity correlates with improved aqueous solubility and potentially reduced non-specific protein binding, a common source of assay interference and poor pharmacokinetics. The increased topological polar surface area (TPSA 68.5 Ų for the 6-isomer) further supports this property profile [1].
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 2-Chloro-4-methanesulfonyl-benzylamine (CAS 806601-01-4): LogP = 1.2022 |
| Quantified Difference | ΔLogP ≈ -0.6 (Target is more hydrophilic) |
| Conditions | In silico prediction (XLogP3 vs. proprietary LogP calculation) |
Why This Matters
For procurement decisions, the 6-substituted isomer may be preferred when designing fragment-like or lead-like libraries where lower lipophilicity is desired to improve solubility and reduce promiscuity.
- [1] Kuujia. (n.d.). Cas no 1549394-23-1 ((2-chloro-6-methanesulfonylphenyl)methanamine). Computed Properties: XLogP3 0.6, TPSA 68.5. View Source
